(R)-TCO4-PEG3-Maleimide

bioorthogonal chemistry click chemistry kinetics IEDDA reaction

(R)-TCO4-PEG3-Maleimide (CAS 1609659-01-9) is a heterobifunctional linker containing a trans-cyclooctene (TCO) moiety for inverse electron-demand Diels–Alder (IEDDA) click chemistry and a maleimide group for thiol-specific conjugation, separated by a three-unit polyethylene glycol (PEG3) spacer. The TCO group reacts with tetrazine-functionalized molecules with second-order rate constants exceeding 800 M⁻¹s⁻¹ under physiological conditions without copper catalysts, while the maleimide forms stable thioether bonds with reduced sulfhydryl groups at pH 6.5–7.5.

Molecular Formula C24H37N3O8
Molecular Weight 495.6 g/mol
Cat. No. B12369898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-TCO4-PEG3-Maleimide
Molecular FormulaC24H37N3O8
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C24H37N3O8/c28-21(10-13-27-22(29)8-9-23(27)30)25-11-14-32-16-18-34-19-17-33-15-12-26-24(31)35-20-6-4-2-1-3-5-7-20/h1-2,8-9,20H,3-7,10-19H2,(H,25,28)(H,26,31)/b2-1+/t20-/m0/s1
InChIKeyPIYOVGQCUVKIQE-ZGTHZTNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(R)-TCO4-PEG3-Maleimide for Bioorthogonal Conjugation and Pretargeted Imaging: Product Overview


(R)-TCO4-PEG3-Maleimide (CAS 1609659-01-9) is a heterobifunctional linker containing a trans-cyclooctene (TCO) moiety for inverse electron-demand Diels–Alder (IEDDA) click chemistry and a maleimide group for thiol-specific conjugation, separated by a three-unit polyethylene glycol (PEG3) spacer . The TCO group reacts with tetrazine-functionalized molecules with second-order rate constants exceeding 800 M⁻¹s⁻¹ under physiological conditions without copper catalysts, while the maleimide forms stable thioether bonds with reduced sulfhydryl groups at pH 6.5–7.5 [1]. This combination enables sequential orthogonal bioconjugation of thiol-containing biomolecules with tetrazine-labeled partners for applications in pretargeted imaging, antibody-drug conjugate development, and chemical biology .

Why (R)-TCO4-PEG3-Maleimide Cannot Be Replaced by Other TCO-PEG Linkers or Isomers


Generic substitution among TCO-functionalized PEG linkers fails because the IEDDA reaction rate depends critically on TCO stereochemistry, with the axial isomer reacting approximately 150 times faster than the equatorial isomer . Additionally, PEG spacer length directly modulates aqueous solubility, steric accessibility, and the aggregation behavior of conjugated biomolecules—shorter PEG1 or PEG2 linkers provide insufficient hydrophilicity and spacing, while longer PEG6 or PEG9 linkers may introduce excessive flexibility that compromises conjugate compactness or alters pharmacokinetic profiles [1]. Even structurally similar compounds with identical functional groups yield non-equivalent experimental outcomes due to these stereochemical and spacer-length variables, making empirical substitution without validation a source of irreproducible results [2].

Quantitative Differentiation Evidence for (R)-TCO4-PEG3-Maleimide Versus Comparator Compounds


Axial TCO Isomer Reactivity Advantage: ~150-Fold Faster IEDDA Kinetics Versus Equatorial Isomer

The (R)-TCO4 moiety adopts the axial configuration of trans-cyclooctene, which exhibits substantially faster IEDDA reaction kinetics with tetrazines compared to the equatorial isomer . This stereochemical difference is a well-established class-level phenomenon applicable to all TCO-functionalized linkers bearing the axial versus equatorial configuration, including the TCO4-PEG3-Maleimide scaffold [1].

bioorthogonal chemistry click chemistry kinetics IEDDA reaction

PEG3 Spacer: Optimized Balance of Solubility and Steric Accessibility Versus PEG1/PEG2 and PEG6/PEG9

The PEG3 spacer in (R)-TCO4-PEG3-Maleimide provides an intermediate linker length that balances aqueous solubility, steric relief, and conjugate compactness. Compared to PEG1 or PEG2 linkers, PEG3 offers increased hydrophilicity and reduced non-specific adsorption . Compared to PEG6 or PEG9 linkers, PEG3 maintains a more compact molecular footprint while still providing sufficient flexibility for efficient bioconjugation, avoiding the excessive conformational freedom that can alter conjugate pharmacokinetics or reduce labeling precision .

bioconjugation linker optimization PEG spacer

Pretargeted SPECT Imaging: Enhanced Tumor Distribution and Systemic Exposure in HER2+ Xenograft Model

TCO4-PEG3-Maleimide has been directly employed for site-specific conjugation to engineered anti-HER2 THIOMAB™ antibodies containing cysteine mutations at defined positions, yielding conjugates with ~6 TCO groups per antibody [1]. These conjugates demonstrated enhanced tumor distribution and systemic exposure when used in pretargeted SPECT imaging of HER2-positive breast cancer xenografts in mice, compared to non-site-specific conjugation approaches .

pretargeted imaging SPECT HER2-positive breast cancer antibody conjugation

IEDDA Kinetics: Second-Order Rate Constant >800 M⁻¹s⁻¹ Enables Low-Concentration Bioconjugation

The IEDDA reaction between TCO-PEG3-Maleimide and tetrazine-functionalized partners proceeds with a second-order rate constant exceeding 800 M⁻¹s⁻¹ under physiological conditions, enabling conjugation of two low-abundance biopolymers (e.g., 5 μM) in aqueous buffer within 30 minutes or less [1]. This kinetic performance is substantially faster than alternative bioorthogonal reactions such as strain-promoted azide-alkyne cycloaddition (SPAAC) or Staudinger ligation [2].

reaction kinetics low-abundance bioconjugation IEDDA

TCO Aqueous Stability: Weeks at 4°C, pH 7.5 Without Significant Isomerization to Inactive cis-Cyclooctene

The TCO functional group in TCO-PEG3-Maleimide remains stable in aqueous buffered media for weeks at 4°C at pH 7.5 . This stability profile is critical because TCO can isomerize to the unreactive cis-cyclooctene (CCO) form via radical-catalyzed or photo-induced processes, leading to a drastic decrease in IEDDA efficiency [1]. The PEG3 spacer may contribute to this stability by providing a hydrophilic environment that reduces aggregation and non-specific interactions [2].

reagent stability storage conditions bioorthogonal chemistry

Maleimide-Thiol Conjugation at pH 6.5–7.5: Specific and Efficient Thioether Bond Formation

The maleimide group of (R)-TCO4-PEG3-Maleimide specifically and efficiently reacts with reduced thiols (sulfhydryl groups, –SH) at pH 6.5–7.5 to form stable thioether bonds . This enables site-specific conjugation to cysteine residues on antibodies, peptides, and other thiol-containing biomolecules without requiring harsh reaction conditions or catalysts .

thiol conjugation antibody labeling bioconjugation

Optimal Scientific and Industrial Application Scenarios for (R)-TCO4-PEG3-Maleimide Based on Quantitative Evidence


Site-Specific Antibody Conjugation for Pretargeted SPECT/PET Imaging

Based on direct evidence from pretargeted SPECT imaging studies, (R)-TCO4-PEG3-Maleimide is optimally suited for site-specific conjugation to engineered cysteine residues on antibodies (e.g., THIOMAB™ platform) to achieve defined TCO loading (~6 TCO per antibody) for subsequent IEDDA click reaction with radiolabeled tetrazines [1]. This application leverages the compound's maleimide-thiol specificity (pH 6.5–7.5), the axial TCO isomer's ~150-fold faster IEDDA kinetics relative to the equatorial isomer, and the PEG3 spacer's optimized balance of solubility and conjugate compactness to achieve enhanced tumor distribution and systemic exposure in HER2-positive xenograft models .

Low-Concentration Bioconjugation of Low-Abundance Biopolymers

The IEDDA reaction kinetics (k > 800 M⁻¹s⁻¹) of (R)-TCO4-PEG3-Maleimide enable efficient conjugation of two low-abundance biopolymers (e.g., 5 μM) in aqueous buffer within 30 minutes or less [1]. This application scenario is ideal for protein-protein conjugation, protein-oligonucleotide conjugation, and surface modification workflows where reagent concentrations are limited and rapid, catalyst-free reactions are essential for preserving biomolecule integrity. The PEG3 spacer further ensures that conjugated products remain soluble and non-aggregated during long-term storage in solution .

Orthogonal Dual-Functional Linker for Sequential Bioconjugation Workflows

(R)-TCO4-PEG3-Maleimide enables sequential orthogonal modifications: first, maleimide-mediated conjugation to thiol-containing biomolecules (antibodies, cysteine-containing peptides) at pH 6.5–7.5; second, IEDDA click reaction with tetrazine-functionalized partners (fluorescent dyes, radiolabels, drugs) under physiological conditions without catalysts [1]. This dual-reactivity is supported by the TCO group's aqueous stability (weeks at 4°C, pH 7.5), allowing intermediates to be stored and used in subsequent click reactions without significant loss of reactivity due to isomerization to cis-cyclooctene .

Antibody-Drug Conjugate (ADC) Linker Design and Targeted Therapeutic Development

The combination of thiol-specific maleimide chemistry and ultrafast IEDDA click reactivity positions (R)-TCO4-PEG3-Maleimide as a versatile linker for ADC development and targeted therapeutic research [1]. The axial TCO configuration ensures maximal click efficiency for payload attachment, while the PEG3 spacer provides sufficient hydrophilicity to maintain conjugate solubility without introducing the excessive linker length that could alter pharmacokinetic profiles or reduce tumor penetration . The maleimide-thiol conjugation chemistry has established precedent in FDA-approved ADCs, and the purposeful hydrolysis of the resulting succinimide ring to the stabilized ring-opened form can prevent disruptive thiol exchange in vivo [2].

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